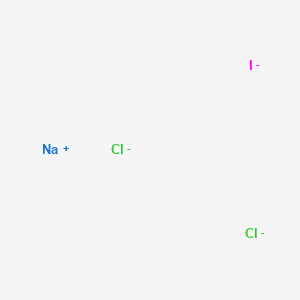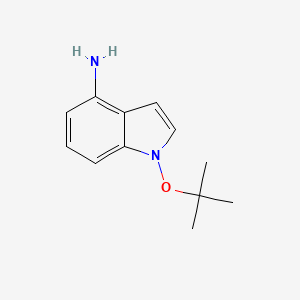![molecular formula C22H29ClF2O6 B14785452 (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate](/img/structure/B14785452.png)
(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate is a complex organic molecule with significant interest in various scientific fields. This compound belongs to the class of steroids and is characterized by its intricate structure, which includes multiple hydroxyl groups, fluorine atoms, and a chlorine atom. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with a suitable steroid precursor, which undergoes a series of chemical transformations including halogenation, hydroxylation, and acetylation.
Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride, while fluorination may involve the use of diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydroxylation: The addition of hydroxyl groups is carried out using oxidizing agents like osmium tetroxide or potassium permanganate. These reactions are typically conducted under controlled temperature and pH conditions to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring cost-effectiveness and safety. Large-scale synthesis may utilize continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids. Common oxidizing agents include chromium trioxide and potassium dichromate.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, hydroxyl groups can be substituted with halogens using reagents like phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium dichromate, osmium tetroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, diethylaminosulfur trifluoride
Acetylating Agents: Acetic anhydride, acetyl chloride
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biochemical pathways.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its steroidal structure suggests possible applications in treating inflammatory conditions, hormonal imbalances, and certain cancers.
Industry
In industry, the compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties make it a candidate for various formulations and applications.
Mechanism of Action
The mechanism of action of (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate involves its interaction with specific molecular targets. The compound binds to steroid receptors, modulating gene expression and influencing cellular processes. Additionally, its halogenated and hydroxylated groups allow for interactions with enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both chlorine and fluorine atoms, along with multiple hydroxyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H29ClF2O6 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate |
InChI |
InChI=1S/C22H27ClF2O5.H2O/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26;/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3;1H2/t10?,11?,12?,15?,17?,19-,20-,21-,22-;/m0./s1 |
InChI Key |
LIVSBYNMLPEZHQ-NLOWBBLYSA-N |
Isomeric SMILES |
CC1CC2C3CC(C4=CC(=O)C(=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F.O |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


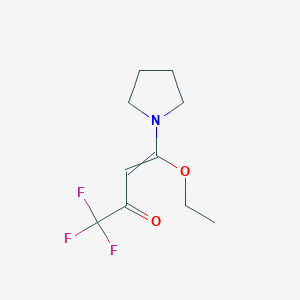
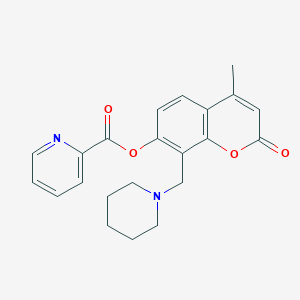
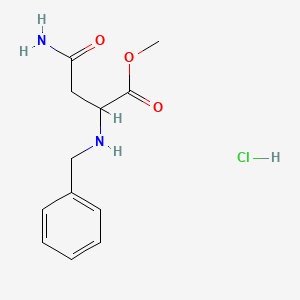
![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)
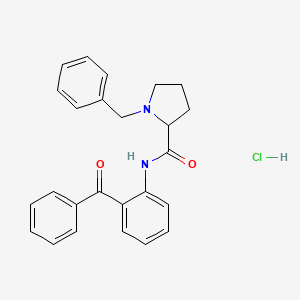
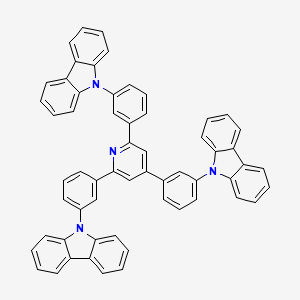
![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)
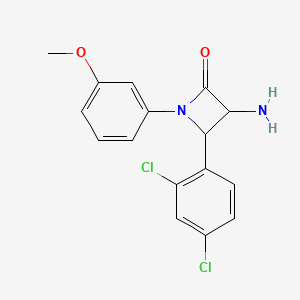
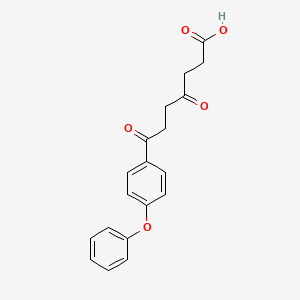
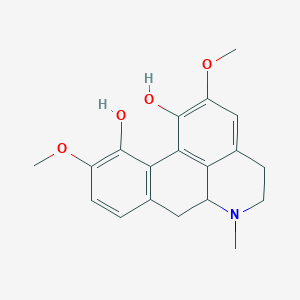
![(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone](/img/structure/B14785458.png)
